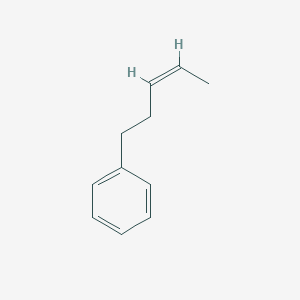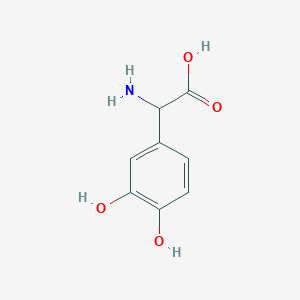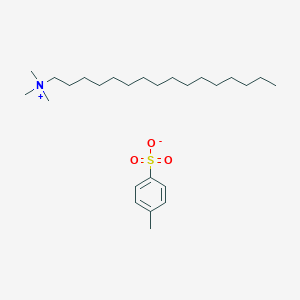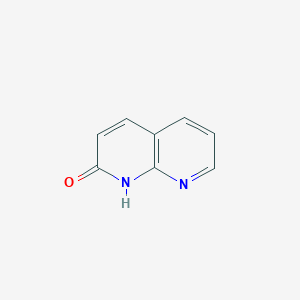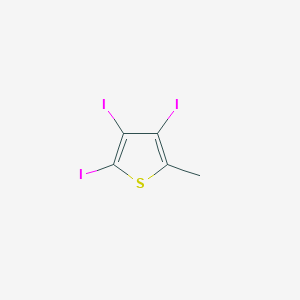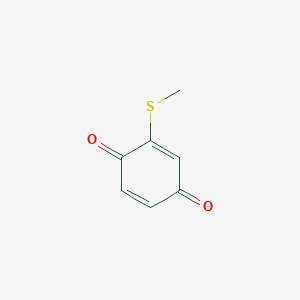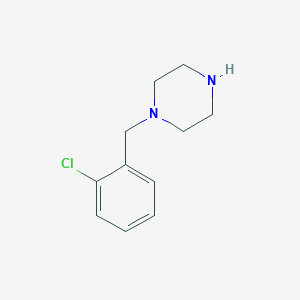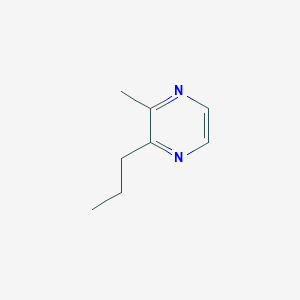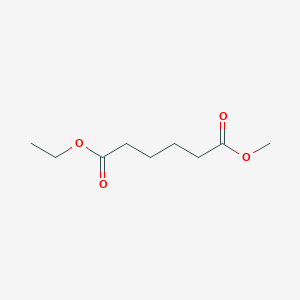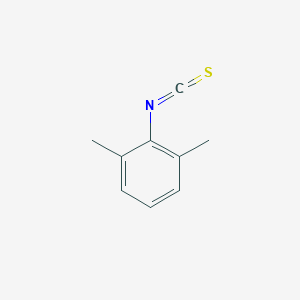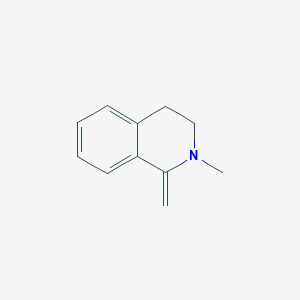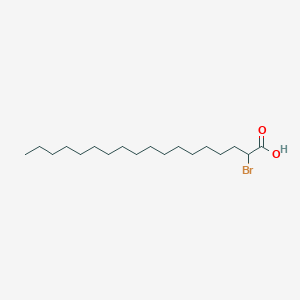
2-ブロモステアリン酸
概要
説明
Dot1L-IN-4 is a potent inhibitor of the disruptor of telomeric silencing 1-like protein (DOT1L). This compound has shown significant efficacy in inhibiting the methylation of histone H3 on lysine 79 (H3K79), a modification associated with gene expression regulation. Dot1L-IN-4 has an IC50 value of 0.11 nM, making it a highly effective inhibitor .
科学的研究の応用
Dot1L-IN-4は、科学研究において幅広い用途を持っています。
化学: これは、DOT1Lの役割をヒストンメチル化と遺伝子調節において研究するためのツール化合物として使用されます。
生物学: 研究者は、Dot1L-IN-4を使用して、細胞周期調節や分化などの細胞プロセスにおけるDOT1Lの生物学的機能を調査します。
医学: Dot1L-IN-4は、特定のがんや線維症などの異常なヒストンメチル化に関連する疾患の治療に潜在的な治療用途を持っています.
産業: この化合物は、エピジェネティックな修飾を標的とする新しい薬物の開発や、研究試薬の生産に使用されます。
作用機序
Dot1L-IN-4は、DOT1Lの酵素活性を阻害し、リシン79でのヒストンH3のメチル化を防ぐことによって効果を発揮します。この阻害は、遺伝子発現の正常な調節を阻害し、細胞機能の変化につながります。Dot1L-IN-4の分子標的には、DOT1Lの活性部位が含まれ、そこで結合して酵素の活性を阻害します。この阻害は、細胞増殖、分化、生存に関与するさまざまなシグナル伝達経路に影響を与えます .
類似化合物:
EPZ-5676: 化学構造は異なりますが、類似した阻害活性を示す別のDOT1L阻害剤。
SGC0946: 研究で用いられる強力で選択的なDOT1L阻害剤。
比較: Dot1L-IN-4は、その高い効力とDOT1Lに対する特異性により、独自性があります。EPZ-5676やSGC0946と比較して、Dot1L-IN-4はIC50値が低く、より強い阻害活性を示しています。さらに、Dot1L-IN-4は、さまざまな細胞および動物モデルにおいて有効であることが示されており、DOT1L関連プロセスを研究するための貴重なツールとなっています .
Dot1L-IN-4は、DOT1Lの強力な阻害剤として際立っており、研究や潜在的な治療用途において重要な用途があります。そのユニークな特性と高い効力は、エピジェネティックな調節を研究し、ヒストンメチル化に関連する疾患の新しい治療法を開発するための貴重な化合物となっています。
生化学分析
Biochemical Properties
2-Bromostearic acid is known to inhibit fatty acid oxidation . It acts as a mitochondrial carnitine palmitoyltransferase I (CPT I) inhibitor . CPT I is a key enzyme in the transport of long-chain fatty acids into mitochondria, where they undergo beta-oxidation for energy production. By inhibiting CPT I, 2-Bromostearic acid can potentially affect energy metabolism within cells.
Cellular Effects
It is known that the compound can depress endogenous respiration in skin cells . This suggests that 2-Bromostearic acid may have significant effects on cellular metabolism and energy production.
Molecular Mechanism
Its role as a CPT I inhibitor suggests that it may exert its effects by binding to this enzyme and preventing it from transporting long-chain fatty acids into mitochondria . This could lead to changes in cellular energy metabolism and potentially affect other processes that depend on energy production.
Metabolic Pathways
As a CPT I inhibitor, it is likely to be involved in the metabolism of long-chain fatty acids
準備方法
合成経路と反応条件: Dot1L-IN-4の合成は、市販されている出発物質から始まり、複数のステップを伴います。重要なステップには以下が含まれます。
コア構造の形成: コア構造は、一連の縮合反応と環化反応によって合成されます。
官能基の修飾: さまざまな官能基が、置換反応と付加反応によって導入され、化合物の阻害活性を高めます。
精製: 最終生成物は、再結晶やクロマトグラフィーなどの手法を用いて精製され、高純度が達成されます。
工業生産方法: Dot1L-IN-4の工業生産は、同様の合成経路に従いますが、より大規模に行われます。温度、圧力、溶媒の選択などの反応条件の最適化は、収率と純度を最大限に高めるために重要です。連続フロー反応器や自動合成プラットフォームが、生産プロセスを合理化するために頻繁に採用されます。
化学反応の分析
反応の種類: Dot1L-IN-4は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成することがあります。
還元: 還元反応は、特定の官能基を修飾し、化合物の活性を変化させる可能性があります。
置換: 置換反応は、官能基を導入または置換するために使用され、化合物の特性を調整します。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: ハロゲン、アルキル化剤、求核剤などの試薬が、制御された条件下で使用されます。
主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってヒドロキシル化またはカルボキシル化誘導体が生成される可能性があり、一方、置換によってハロゲン化物やアルキル鎖などのさまざまな官能基が導入される可能性があります。
類似化合物との比較
EPZ-5676: Another DOT1L inhibitor with a different chemical structure but similar inhibitory activity.
SGC0946: A potent and selective DOT1L inhibitor used in research studies.
Comparison: Dot1L-IN-4 is unique due to its high potency and specificity for DOT1L. Compared to EPZ-5676 and SGC0946, Dot1L-IN-4 has a lower IC50 value, indicating stronger inhibitory activity. Additionally, Dot1L-IN-4 has been shown to be effective in various cellular and animal models, making it a valuable tool for studying DOT1L-related processes .
Dot1L-IN-4 stands out as a powerful inhibitor of DOT1L, with significant applications in research and potential therapeutic uses. Its unique properties and high potency make it a valuable compound for studying epigenetic regulation and developing new treatments for diseases associated with histone methylation.
特性
IUPAC Name |
2-bromooctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17H,2-16H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBFFJIZAKABSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883331 | |
| Record name | Octadecanoic acid, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142-94-9 | |
| Record name | 2-Bromooctadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromostearic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromostearic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58376 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octadecanoic acid, 2-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanoic acid, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromostearic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.067 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Bromooctadecanoic acid affect skin respiration, and why is this significant?
A1: [] 2-Bromooctadecanoic acid has been shown to depress the endogenous respiration of skin slices. This effect is particularly pronounced in the absence of glucose. This finding is important because cells in the upper layers of the epidermis exist in a glucose-free environment. Consequently, when assessing the potential toxicity of substances using in vitro skin models, it is crucial to consider their effects both in the presence and absence of glucose. This approach provides a more accurate representation of the compound's impact on different skin layers.
Q2: Was 2-Bromooctadecanoic acid effective in deterring drywood termite feeding in the presented research?
A2: Unfortunately, the provided research abstract [] does not mention the results of using 2-Bromooctadecanoic acid as a drywood termite feeding deterrent. The abstract focuses on other substances tested for their effectiveness against Western drywood termites.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

